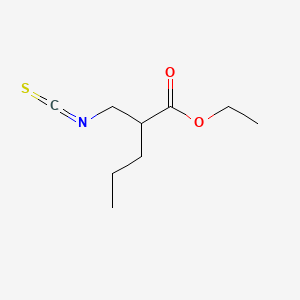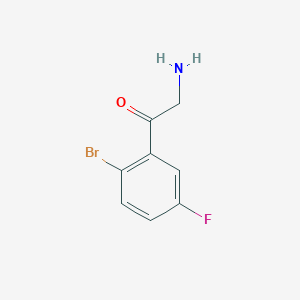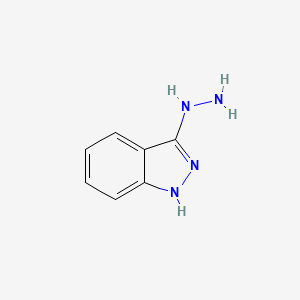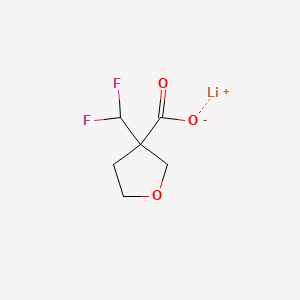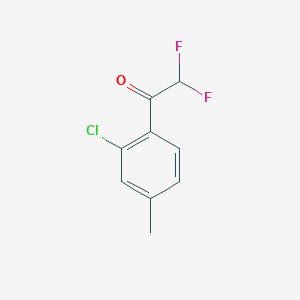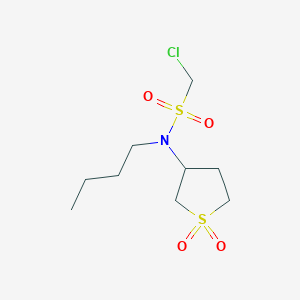
n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a sulfonamide group, a butyl chain, and a tetrahydrothiophene ring with a dioxido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by the introduction of the sulfonamide group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to evaluate its efficacy in treating certain medical conditions.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- n-Butyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structural features provide distinct properties that can be leveraged in different scientific and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H18ClNO4S2 |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
N-butyl-1-chloro-N-(1,1-dioxothiolan-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H18ClNO4S2/c1-2-3-5-11(17(14,15)8-10)9-4-6-16(12,13)7-9/h9H,2-8H2,1H3 |
InChI Key |
ONRWLLAGOMPIAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






